6-(4-methoxyphenyl)-2-(1-oxo-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-16(21(30)26-12-14-27(15-13-26)22-23-10-3-11-24-22)28-20(29)9-8-19(25-28)17-4-6-18(31-2)7-5-17/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMQRXZMVZBUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxyphenyl)-2-(1-oxo-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its therapeutic potential.
Chemical Structure and Synthesis
The compound features a pyridazine core substituted with various functional groups, including a methoxyphenyl group and a pyrimidinyl piperazine moiety. The synthesis typically involves multi-step organic reactions, such as:
- Formation of the pyridazine ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the piperazine and pyrimidine units : These are added via nucleophilic substitution reactions.
- Final modifications : The addition of the methoxy group and other substituents is performed to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been reported to act as an inhibitor of various kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival.
Target Interactions
The compound's mechanism includes:
- Inhibition of HER2 receptor : By binding to the HER2 receptor, it prevents downstream signaling that leads to tumor cell growth.
- Impact on cancer cell lines : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anti-cancer agent.
Biological Activity and Case Studies
Research has demonstrated significant biological activities associated with this compound:
Case Study 1: Anti-Cancer Efficacy
In a study evaluating the anti-cancer properties, the compound was tested against breast cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 5 μM, showcasing its potential as a therapeutic agent.
Case Study 2: Kinase Activity
Another investigation focused on the compound's ability to inhibit kinase activity. Docking studies revealed strong binding affinity to the ATP-binding site of target kinases, further supporting its role as an effective inhibitor.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyridazinone Derivatives with Varied Aromatic Substituents
6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one ():
- Key Differences :
- Position 6 substituent: 4-fluorophenyl (vs. 4-methoxyphenyl in the target).
- Piperazine substituent: 2-fluorophenyl (vs. pyrimidin-2-yl).
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one ():
- Key Differences :
- Position 6 substituent: Phenyl (vs. 4-methoxyphenyl).
- Piperazine substituent: 4-methoxyphenyl (vs. pyrimidin-2-yl).
- Implications :
- The phenyl group at position 6 lacks the methoxy’s electron-donating effect, possibly reducing solubility or π-π stacking interactions.
- The 4-methoxyphenyl on piperazine may enhance lipophilicity compared to pyrimidine, affecting membrane permeability.
Pyridazinone Derivatives with Trifluoromethyl Modifications
QO4 (Atuzaginstatum) ():
- Structure: 5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)pyridazin-3(2H)-one.
- Key Differences :
- Position 4: Trifluoromethyl group (vs. hydrogen in the target).
- Piperazine substituent: 5-(trifluoromethyl)pyrimidin-2-yl (vs. unsubstituted pyrimidin-2-yl).
- Implications: Trifluoromethyl groups increase metabolic stability and lipophilicity, enhancing bioavailability. The amino linkage in QO4 may confer stereospecific binding, as seen in its role as a PARP7 inhibitor.
Heterocyclic Systems with Piperazine Linkages
Benzothieno[2,3-d]pyrimidin-4(3H)-one Derivatives ():
- Example: 3-Benzyl-2-{[1-oxo-1-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.
- Key Differences: Core structure: Benzothienopyrimidinone (vs. pyridazinone). Sulfur atom in the fused ring system (vs. nitrogen in pyridazinone).
- Implications: The sulfur atom may alter electronic properties and binding kinetics. The tetrahydrobenzothieno ring system could enhance rigidity, affecting conformational flexibility.
Structure-Activity Relationship (SAR) Analysis
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with functionalized pyridazinone and piperazine derivatives. A critical intermediate is the 4-(pyrimidin-2-yl)piperazine moiety, which is coupled to the pyridazinone core via a propan-2-yl linker. For example, analogous syntheses (e.g., ) use nucleophilic substitution or Buchwald-Hartwig amination for piperazine coupling. Methoxyphenyl groups are introduced via Suzuki-Miyaura cross-coupling or direct alkylation .
Q. Key intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4-(Pyrimidin-2-yl)piperazine | Pharmacophore anchor |
| 2 | 6-(4-Methoxyphenyl)pyridazin-3(2H)-one | Core scaffold |
| 3 | 1-Oxo-1-(propan-2-yl) linker | Conformational flexibility |
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- NMR : H and C NMR confirm substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm).
- X-ray crystallography : SHELX programs () resolve 3D conformation. For example, triclinic crystal systems (e.g., Å, from ) validate intramolecular hydrogen bonds and planarity of the pyridazinone ring .
Advanced Research Questions
Q. How can low yields in the final coupling step be systematically addressed?
Low yields often arise from steric hindrance at the propan-2-yl linker. Methodological improvements include:
Q. Data contradiction example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)/XPhos | 62 | 98 |
| PdCl(PPh) | 28 | 85 |
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions (e.g., variable IC values in kinase assays) may stem from:
Q. What computational strategies predict binding modes to therapeutic targets?
Q. Example binding metrics :
| Target | ΔG (kcal/mol) | H-bond interactions |
|---|---|---|
| CDK2 | -9.2 | Pyridazinone O⋯Lys33 |
| JAK3 | -8.7 | Piperazine N⋯Glu903 |
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
